molecular formula C6H11ClN2O5 B12553045 perchloric acid;2,4,4-trimethyl-1H-imidazol-5-one CAS No. 144647-61-0

perchloric acid;2,4,4-trimethyl-1H-imidazol-5-one

Cat. No.: B12553045
CAS No.: 144647-61-0
M. Wt: 226.61 g/mol
InChI Key: AXNSTGBPAPBMMI-UHFFFAOYSA-N
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Description

Perchloric acid;2,4,4-trimethyl-1H-imidazol-5-one is a compound with the CAS number 144647-61-0 . This compound is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazole derivatives, including perchloric acid;2,4,4-trimethyl-1H-imidazol-5-one, can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst . Another method includes the reaction of internal alkynes with iodine in dimethyl sulphoxide, followed by reaction with an aldehyde and ammonium acetate . These reactions typically require mild conditions and can accommodate a variety of functional groups.

Industrial Production Methods: Industrial production of imidazole derivatives often involves multicomponent reactions, which are efficient and environmentally benign. For example, the synthesis of 2,4,5-trisubstituted imidazoles can be achieved using lactic acid as a promoter at 160°C . This method is simple and works well with aromatic aldehydes containing electron-donating and electron-withdrawing groups.

Chemical Reactions Analysis

Types of Reactions: Perchloric acid;2,4,4-trimethyl-1H-imidazol-5-one can undergo various types of chemical reactions, including oxidation, reduction, and substitution. The specific reactions depend on the functional groups present on the imidazole ring.

Common Reagents and Conditions: Common reagents used in the reactions of imidazole derivatives include iodine, dimethyl sulphoxide, ammonium acetate, and various aldehydes . Reaction conditions are typically mild, allowing for the inclusion of a wide range of functional groups.

Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, the reaction with aldehydes and ammonium acetate can yield trisubstituted imidazoles .

Mechanism of Action

The mechanism of action of perchloric acid;2,4,4-trimethyl-1H-imidazol-5-one involves its interaction with various molecular targets and pathways. The specific mechanism depends on the functional groups present and the type of reaction it undergoes. For example, in biological systems, imidazole derivatives can inhibit enzymes or interact with DNA .

Properties

CAS No.

144647-61-0

Molecular Formula

C6H11ClN2O5

Molecular Weight

226.61 g/mol

IUPAC Name

perchloric acid;2,4,4-trimethyl-1H-imidazol-5-one

InChI

InChI=1S/C6H10N2O.ClHO4/c1-4-7-5(9)6(2,3)8-4;2-1(3,4)5/h1-3H3,(H,7,8,9);(H,2,3,4,5)

InChI Key

AXNSTGBPAPBMMI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(C(=O)N1)(C)C.OCl(=O)(=O)=O

Origin of Product

United States

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